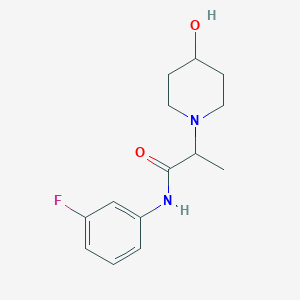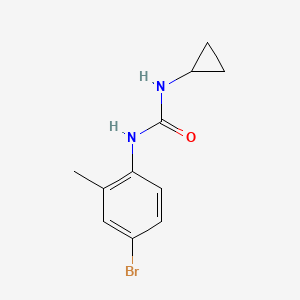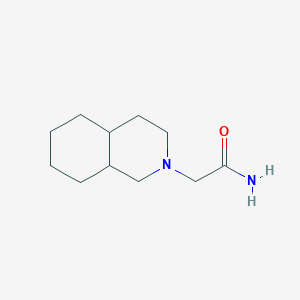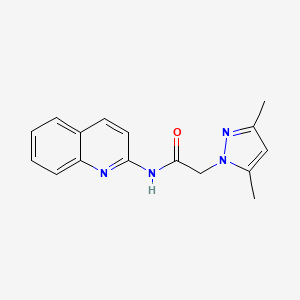
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide, also known as CPDMC, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide acts as a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide can modulate the release of neurotransmitters and reduce the excitotoxicity associated with excessive glutamate release.
Biochemical and Physiological Effects:
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been shown to have a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory properties. In addition, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been found to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its selective and potent activity as an NMDA receptor antagonist. However, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
Future research on N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide could focus on several areas, including the development of more efficient synthesis methods, the exploration of new applications in medicinal chemistry and materials science, and the investigation of its potential as a therapeutic agent for neurological disorders. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide and to identify potential side effects and toxicity issues.
Méthodes De Synthèse
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide is synthesized through a multi-step process involving the reaction of cyclopropylamine with 2,6-dimethylmorpholine-4-carboxylic acid. The resulting product is then purified through recrystallization to obtain N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide in its pure form.
Applications De Recherche Scientifique
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and materials science. In medicinal chemistry, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In neuropharmacology, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders. In materials science, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been used as a building block for the synthesis of novel polymers and materials.
Propriétés
IUPAC Name |
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7-5-12(6-8(2)14-7)10(13)11-9-3-4-9/h7-9H,3-6H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYKTRYCJQTMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7516222.png)
![N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7516227.png)

![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
![1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide](/img/structure/B7516250.png)

![[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)

![1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)



